molecular formula C18H29N3 B6634808 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline

2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline

Cat. No. B6634808
M. Wt: 287.4 g/mol
InChI Key: ZSBVTTCUYBOVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline, also known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAPP belongs to the class of anilines and has a molecular formula of C17H27N3.

Mechanism of Action

The mechanism of action of 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline is not fully understood. However, studies have suggested that 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline may act as a modulator of neurotransmitter systems in the brain. 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline can inhibit the growth of cancer cells and reduce the replication of viruses. In vivo studies have shown that 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline in lab experiments is its high potency and specificity. 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been shown to have a high affinity for dopamine and serotonin receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes. However, one limitation of using 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline in lab experiments is its potential toxicity. 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline. One direction is to investigate the potential use of 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore the use of 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline in the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline and to identify potential side effects and toxicity issues.

Synthesis Methods

The synthesis of 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline involves the reaction between 3-(3-piperidin-1-ylpyrrolidin-1-yl)propylamine and aniline. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been investigated for its anticancer and antiviral properties. In neuroscience, 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In materials science, 2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline has been explored for its potential use in the synthesis of new materials.

properties

IUPAC Name

2-[3-(3-piperidin-1-ylpyrrolidin-1-yl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c19-18-9-3-2-7-16(18)8-6-11-20-14-10-17(15-20)21-12-4-1-5-13-21/h2-3,7,9,17H,1,4-6,8,10-15,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBVTTCUYBOVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(C2)CCCC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline

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